N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a phenylsulfonyl group attached to a tetrahydroquinoline moiety. It belongs to a class of compounds that are being investigated for their biological activity, particularly in the context of autoimmune diseases and other health conditions.
The compound is derived from modifications of tetrahydroquinoline derivatives. Research indicates that it has been synthesized and studied for its biological efficacy, particularly as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in regulating Th17 cells involved in autoimmune responses .
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be classified as:
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide typically involves multi-step organic reactions. Key methods include:
Technical details regarding solvents and reaction conditions are critical for optimizing yields and purity .
The molecular structure of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be represented as follows:
The compound features a tetrahydroquinoline ring system that is substituted at the nitrogen atom with a butyramide group and at the carbon adjacent to the nitrogen with a phenylsulfonyl moiety. This structural arrangement contributes to its biological activity.
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can participate in various chemical reactions typical for amides and sulfonamides:
These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems .
The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide primarily involves its role as an inverse agonist for RORγt. By binding to this receptor:
Studies have shown that this compound exhibits improved bioavailability compared to related compounds, enhancing its therapeutic potential .
Relevant data regarding melting point and boiling point are typically determined during synthesis optimization but were not specified in the available literature.
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is being explored for several scientific applications:
This compound represents a promising avenue for drug development targeting specific autoimmune pathways .
Retinoid-related orphan receptor gamma-t (RORγt) functions as a ligand-dependent transcription factor that governs the differentiation of naive CD4⁺ T cells into T helper 17 (Th17) lymphocytes and regulates interleukin-17 (IL-17) expression. This molecular pathway is central to the pathogenesis of numerous inflammatory and autoimmune disorders. Th17 cells secrete pro-inflammatory cytokines—including IL-17A, IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α)—that initiate inflammatory cascades through chemokine induction (e.g., CXCL1, CXCL2, CXCL5, CCL20) and neutrophil recruitment. Experimental models demonstrate that RORγt-deficient mice exhibit significantly reduced Th17 cell populations and IL-17 production, conferring resistance to autoimmune conditions like experimental autoimmune encephalomyelitis (EAE), psoriasis, and inflammatory bowel disease (IBD) [5] [8].
The pathological significance of RORγt/Th17 signaling is particularly evident in human diseases:
Table 1: Key Autoimmune Diseases Driven by RORγt/Th17 Signaling [5] [8]
Disease | Th17 Cytokines | Chemokine Induction | Pathophysiological Outcome |
---|---|---|---|
Psoriasis | IL-17A, IL-22, TNF-α | CXCL1-5, CXCL8, CCL20 | Keratinocyte hyperproliferation, neutrophil recruitment |
Rheumatoid Arthritis | IL-17A, TNF-α | CCL20 | Joint inflammation, osteoclast activation, bone erosion |
Multiple Sclerosis (EAE) | IL-17A, GM-CSF | CCL2, CCL12, CXCL1, CXCL2 | Blood-brain barrier disruption, CNS inflammation, demyelination |
Inflammatory Bowel Disease | IL-17A, IL-21 | CCL20 | Intestinal epithelial barrier dysfunction, chronic mucosal inflammation |
Tetrahydroquinoline derivatives have emerged as structurally privileged scaffolds for developing RORγt inverse agonists, which suppress constitutive receptor activity by displacing endogenous ligands (e.g., cholesterol) from the ligand-binding domain (LBD). Early pharmacophores featured lipophilic aryl/heteroaryl groups appended to the tetrahydroquinoline core, but exhibited suboptimal pharmacokinetics and limited receptor occupancy. Strategic optimization yielded compounds with enhanced potency through:
These innovations yielded clinical candidates like GSK2981278 (IC₅₀ = 10–50 nM in IL-17 reporter assays), which demonstrated efficacy in reducing IL-17A production in human Th17 cells and disease suppression in murine EAE models. Analogues with electron-withdrawing sulfonyl substituents (e.g., p-CF₃) further improved metabolic stability by reducing CYP3A4-mediated oxidation [1] [2] [9].
Table 2: Structural Evolution and Activity of Tetrahydroquinoline RORγt Inhibitors [1] [2] [9]
Structural Generation | Core Scaffold | Key Modifications | RORγt IC₅₀ (nM) | Th17 IL-17A Reduction (EC₅₀) |
---|---|---|---|---|
First-generation | Simple quinoline | Unsubstituted C4, basic amines | 500–5,000 | >10 µM |
Second-generation | 1,2,3,4-Tetrahydroquinoline | N-phenylsulfonyl, C7-acetamide | 100–500 | 1–5 µM |
Clinical candidates | 1,2,3,4-Tetrahydroquinoline | N-(hetero)aryl sulfonyl, C7-butyramide | 10–50 | 0.05–0.2 µM |
Optimized analogues | Saturated fused bicyclic cores | p-CF₃-phenylsulfonyl, fluoro substituents | <10 | <0.05 µM |
GSK2981278 (N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide) exemplifies a pharmacologically optimized tetrahydroquinoline scaffold, but exhibits limitations in solubility (LogP ≈ 4.2) and CYP450 inhibition (CYP3A4 IC₅₀ = 2.1 µM). Computational modeling reveals three domains for structural refinement:
Table 3: Structure-Property Relationships in GSK2981278 Analogues [1] [2]
Modification Site | Structural Variation | Effect on RORγt IC₅₀ | Effect on Solubility (µg/mL) | Effect on CYP3A4 Inhibition |
---|---|---|---|---|
Phenylsulfonyl para-substituent | -H | 50 nM | 15 (pH 7.4) | IC₅₀ = 2.1 µM |
-F | 42 nM | 18 | IC₅₀ = 8.3 µM | |
-CF₃ | 38 nM | 12 | IC₅₀ = 12.5 µM | |
Butyramide linker | -CONHCH₂CH₃ | 120 nM | 35 | IC₅₀ = 4.7 µM |
-CONHCH₂C≡CH | 55 nM | 28 | IC₅₀ = 3.9 µM | |
Core saturation | (S)-tetrahydroquinoline | 45 nM | 15 | IC₅₀ = 2.0 µM |
Tetrahydroquinoxaline | 63 nM | 48 | IC₅₀ = 9.8 µM |
These structure-activity relationship (SAR) insights guide the development of next-generation RORγt inhibitors with improved drug-like properties and target selectivity for autoimmune therapeutics [1] [2] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5